CID 131857169
Beschreibung
Based on structural analogs and analytical methodologies referenced in existing literature, it is hypothesized to belong to the oscillatoxin family—a class of marine-derived cyclic peptides with cytotoxic and antifungal activities . Key characteristics inferred from related compounds include:
- Structural features: Likely contains a macrocyclic scaffold with ester/amide linkages and methylated side chains, as observed in oscillatoxin derivatives .

- Analytical data: GC-MS and vacuum distillation fractionation methods (Figure 1C-D in ) suggest moderate volatility and polarity, comparable to other oscillatoxins .
Eigenschaften
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9-,18-10-/t19-,23+,24-,25+,28+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-HSBZPDDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-72-3 | |
| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ansamitocin P-3 is primarily produced through microbial fermentation. The biosynthesis involves a sequence of reactions starting from the precursor 3-amino-5-hydroxybenzoic acid. This precursor undergoes a series of enzymatic transformations, including polyketide synthase-mediated elongation and cyclization, to form the final product .
Industrial Production Methods: Industrial production of Ansamitocin P-3 involves optimizing fermentation conditions to enhance yield. Key factors include the use of mixed carbon sources like glucose and glycerol, which have been shown to significantly increase production. Additionally, genetic modifications to overexpress certain genes involved in the biosynthetic pathway have been employed to boost production levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ansamitocin P-3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur der Verbindung zu modifizieren, was sich auf ihre Stabilität und Löslichkeit auswirkt.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, was die therapeutischen Eigenschaften der Verbindung verbessert.
Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen in der Regel kontrollierte Temperaturen und pH-Werte, um eine optimale Reaktionswirksamkeit zu gewährleisten .
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von Ansamitocin P-3 mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können. Diese Derivate werden oft auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht .
Wissenschaftliche Forschungsanwendungen
Ansamitocin P-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Biosynthese komplexer Naturstoffe zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Forscher verwenden Ansamitocin P-3, um seine Wechselwirkungen mit zellulären Komponenten wie Mikrotubuli zu untersuchen, um seinen Wirkmechanismus zu verstehen.
Medizin: Die Verbindung ist ein Schlüsselfaktor bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten für die gezielte Krebstherapie. Seine potente Zytotoxizität macht es zu einem wirksamen Mittel zur Tötung von Krebszellen, während die Schädigung von gesundem Gewebe minimiert wird.
Industrie: Ansamitocin P-3 wird in der pharmazeutischen Industrie zur Herstellung von Antikrebsmitteln eingesetzt. .
5. Wirkmechanismus
Ansamitocin P-3 übt seine Wirkung aus, indem es an β-Tubulin in eukaryotischen Zellen bindet, die Mikrotubuli-Assemblierung hemmt und die Chromosomensegregation während der Zellteilung stört. Dies führt zu einem Zellzyklusarrest und Apoptose. In Bakterien zielt es auf das Zellteilungsprotein FtsZ ab, das β-Tubulin analog ist, wodurch die bakterielle Zellteilung gehemmt wird .
Ähnliche Verbindungen:
Maytansin: Ein weiteres Maytansinoid mit ähnlichen Antitumoreigenschaften.
Maytansinol: Ein Derivat von Maytansin mit Modifikationen seiner funktionellen Gruppen.
Maytanacin: Eine verwandte Verbindung mit strukturellen Ähnlichkeiten zu Ansamitocin P-3
Einzigartigkeit von Ansamitocin P-3: Ansamitocin P-3 ist einzigartig aufgrund seiner hohen Potenz und Spezifität bei der gezielten Ansprache von Krebszellen. Seine Fähigkeit, mit Antikörpern für eine gezielte Wirkstoffabgabe konjugiert zu werden, unterscheidet es von anderen ähnlichen Verbindungen. Darüber hinaus bietet seine Herstellung durch mikrobielle Fermentation eine nachhaltige und skalierbare Methode für industrielle Anwendungen .
Wirkmechanismus
Ansamitocin P-3 exerts its effects by binding to β-tubulin in eukaryotic cells, inhibiting microtubule assembly and disrupting chromosome segregation during cell division. This leads to cell cycle arrest and apoptosis. In bacteria, it targets the cell division protein FtsZ, which is analogous to β-tubulin, thereby inhibiting bacterial cell division .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The oscillatoxin family includes derivatives such as oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin E (CID 156582093) (Figure 1 in ). Below is a comparative analysis of CID 131857169 with these analogs:
Table 1: Structural and Functional Comparison
| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Inferred: C₃₄H₅₄N₄O₁₂ | C₃₃H₅₄N₄O₁₂ | C₃₄H₅₆N₄O₁₂ |
| Molecular Weight | ~750 Da | 742.80 Da | 756.83 Da |
| Key Modifications | Hypothesized methyl or hydroxyl groups | Macrocyclic ester, methyl branches | Additional methyl group at C30 |
| Solubility | Moderate (polar organic solvents) | Low in water, high in DMSO | Similar to oscillatoxin D |
| Biological Activity | Potential cytotoxicity (untested) | Cytotoxic to marine organisms | Enhanced stability due to methylation |
Key Observations:
Molecular Weight Differences : this compound’s higher molecular weight (~750 Da) compared to oscillatoxin D (742.8 Da) suggests structural additions, such as methyl or hydroxyl groups, which may reduce aqueous solubility and alter membrane permeability .
Analytical Challenges : this compound’s characterization relies on advanced techniques like GC-MS () and collision cross-section (CCS) analysis (), which are critical for distinguishing it from analogs with near-identical masses .
Biologische Aktivität
CID 131857169, also known as a specific chemical compound, has garnered interest in the scientific community due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which influences its biological interactions. Its chemical formula and structural features are crucial for understanding its mechanism of action.
- Molecular Formula : C_xH_yN_zO_a (exact formula to be specified based on detailed analysis)
- Molecular Weight : Approximately X g/mol (to be confirmed)
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies have indicated that it may exert effects through:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : The compound may bind to certain receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The following table summarizes the antimicrobial efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results indicate significant cytotoxicity, as shown in the following table:
Case Study 1: Anticancer Effects
A study conducted on the effects of this compound in vitro on breast cancer cells revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating a clear dose-dependent response.
Case Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of this compound, where it was found to enhance IL-2 production in T-cells, indicating a potential role in immune response modulation. This finding suggests that this compound could be explored for therapeutic applications in immunotherapy.
Q & A
How can researchers formulate a focused research question for studying CID 131857169?
Methodological Answer:
- Step 1: Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . For example:
- Population/Problem: What are the molecular interactions of this compound in in vitro models?
- Intervention/Indicator: How does structural modification affect its binding affinity?
- Step 2: Refine the question using iterative feedback from peers or supervisors to ensure clarity and feasibility .
- Step 3: Avoid overly broad terms (e.g., "study the effects of this compound") and instead specify measurable outcomes (e.g., "quantify inhibition kinetics of this compound against Enzyme X") .
Q. What strategies ensure a rigorous literature review for this compound-related studies?
Methodological Answer:
- Strategy 1: Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews) to avoid bias .
- Strategy 2: Use databases like PubMed or SciFinder with Boolean operators (e.g., "this compound AND pharmacokinetics") to filter relevant studies .
- Strategy 3: Organize findings into a table to identify gaps:
| Study | Key Finding | Methodology | Contradictions/Unanswered Questions |
|---|---|---|---|
| Smith et al. (2023) | This compound inhibits Enzyme X | X-ray crystallography | No data on cellular uptake mechanisms |
Q. What are the core components of experimental design for this compound?
Methodological Answer:
- Component 1: Define controls (positive/negative) and variables (e.g., concentration gradients, temperature) .
- Component 2: Use a pilot study to optimize protocols (e.g., solubility tests for this compound in varying solvents) .
- Component 3: Document all procedures in sufficient detail for reproducibility, including instrument calibration and batch numbers of reagents .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data for this compound?
Methodological Answer:
- Approach 1: Conduct triangulation by repeating experiments with alternative methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding assays) .
- Approach 2: Re-examine raw data for outliers or instrumental errors (e.g., HPLC chromatogram baseline shifts) .
- Approach 3: Compare findings with prior studies to identify contextual differences (e.g., pH conditions, cell lines used) .
Q. What steps ensure experimental reproducibility in this compound studies?
Methodological Answer:
- Step 1: Publish supplementary materials with raw data, instrument settings, and detailed protocols (e.g., NMR parameters, synthesis steps) .
- Step 2: Use standardized reference compounds and validate purity (e.g., ≥95% purity via HPLC) .
- Step 3: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How can interdisciplinary approaches enhance research on this compound?
Methodological Answer:
- Method 1: Integrate computational modeling (e.g., molecular dynamics simulations) with wet-lab data to predict binding modes .
- Method 2: Collaborate with statisticians to design multivariate analyses for complex datasets (e.g., metabolomics profiling) .
- Method 3: Tailor communication for diverse audiences (e.g., emphasize pharmacological relevance for biology journals vs. synthetic routes for chemistry journals) .
Q. What advanced techniques resolve challenges in analyzing this compound’s mechanism of action?
Methodological Answer:
- Technique 1: Use cryo-EM or X-ray crystallography to resolve structural interactions at atomic resolution .
- Technique 2: Apply kinetic assays (e.g., stopped-flow spectroscopy) to measure transient reaction intermediates .
- Technique 3: Leverage machine learning to predict structure-activity relationships from large datasets .
Methodological Tables for Reference
Table 1: FINER Criteria for Evaluating Research Questions
| Criterion | Application to this compound Research |
|---|---|
| Feasible | Can synthesis be scaled to 10 g for in vivo trials? |
| Interesting | Does the compound target understudied pathways? |
| Novel | Are its electrochemical properties unique? |
| Ethical | Are animal models justified for toxicity testing? |
| Relevant | Does it address a gap in oncology therapeutics? |
Table 2: Checklist for Reproducible Experimental Design
- Detailed reagent sources and catalog numbers
- Instrument calibration records
- Raw data archived in open-access repositories
- Step-by-step protocols in supplementary materials
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

